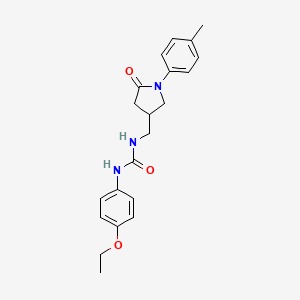

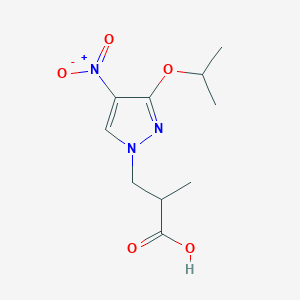

![molecular formula C15H15N3OS B2925968 N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251558-01-6](/img/structure/B2925968.png)

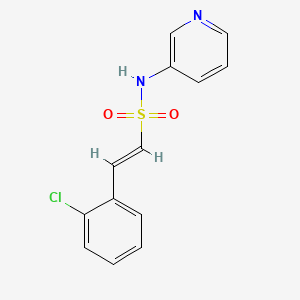

N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide” is a complex organic compound that contains a benzothiazole ring and a pyrrole ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in fields like medicinal chemistry and materials science . Pyrroles are also aromatic heterocyclic compounds and are found in many natural products, including heme .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles and pyrroles are known to undergo a variety of chemical reactions. For example, benzothiazoles can participate in palladium-catalyzed cross-coupling reactions , and pyrroles can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Drug Design and Biological Activity

- CDK2 Inhibitors : A compound structurally related to N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide was identified as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Through structure-based drug design (SBDD), researchers developed highly potent and selective CDK2 inhibitors, showcasing the potential of thiazole derivatives in targeted cancer therapies (Vulpetti et al., 2006).

- Anticonvulsant Agents : Research on derivatives of this compound revealed potential as new hybrid anticonvulsant agents. These compounds were synthesized by joining chemical fragments of known antiepileptic drugs, demonstrating significant protection in preclinical seizure models (Kamiński et al., 2015).

- Antimicrobial and Anti-inflammatory Activities : New derivatives incorporating the benzo[d]thiazol-2-yl moiety were synthesized and showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. Some compounds also demonstrated antimicrobial action, suggesting a broad spectrum of potential biological applications (Zablotskaya et al., 2013).

Material Science and Luminescence

- White Light Emission : Benzothiazole derivatives have been investigated for their luminescent properties, contributing to the development of white-light-emitting materials. By doping these compounds into a polymer matrix, researchers achieved emissions that lie in the saturated white-light region, providing a simple fabrication process for white-light-emitting devices (Lu et al., 2017).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(8-5-11-18-9-3-4-10-18)17-15-16-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYBDMNHVLABGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

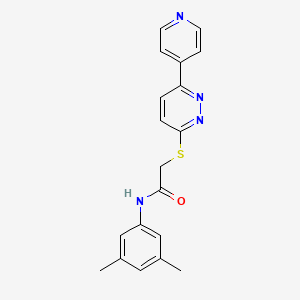

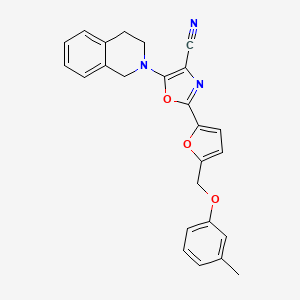

![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)

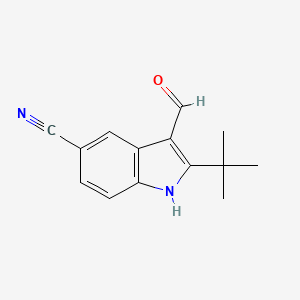

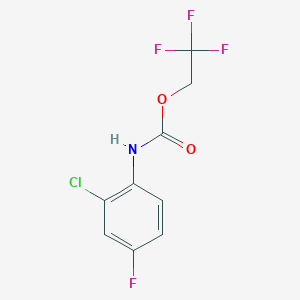

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

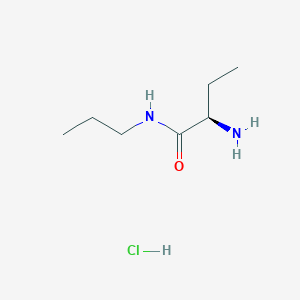

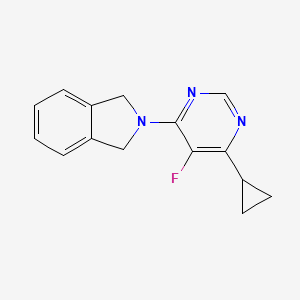

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)